(3-Fluorobenzyl)hydrazine dihydrochloride
Overview
Description
“(3-Fluorobenzyl)hydrazine dihydrochloride” is a chemical compound used in scientific research as a precursor for the synthesis of pharmaceuticals and agrochemicals. It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “(3-Fluorobenzyl)hydrazine dihydrochloride” is 213.08 g/mol. The SMILES string representation of its structure isNNCC1=CC(F)=CC=C1.Cl.Cl
. Physical And Chemical Properties Analysis
“(3-Fluorobenzyl)hydrazine dihydrochloride” is a solid at room temperature . Its molecular weight is 213.08 g/mol.Scientific Research Applications
Inhibition of Enzymes
- Carbonic Anhydrase and Acetylcholinesterase Inhibition : Compounds similar to (3-Fluorobenzyl)hydrazine dihydrochloride, such as N,N'-bis[(1-aryl-3-heteroaryl)propylidene]hydrazine dihydrochlorides, have shown significant inhibitory activity against carbonic anhydrase (hCA) and acetylcholinesterase (AChE). This inhibition suggests potential applications in treating disorders like glaucoma, epilepsy, obesity, cancer, and Alzheimer's disease (Kucukoglu et al., 2019).
Synthesis and Activity Evaluation
- Synthesis of Imidazolyl Acetic Acid Derivatives : The synthesis of new imidazolyl acetic acid derivatives from reactions involving compounds like (3-Fluorobenzyl)hydrazine dihydrochloride has been explored. These derivatives have exhibited significant anti-inflammatory and analgesic activities, suggesting potential medicinal applications (Khalifa & Abdelbaky, 2008).
Chemical Reactivity and Structure
- Solid-state Tautomeric Structure : The solid-state structure and chemical reactivities of compounds related to (3-Fluorobenzyl)hydrazine dihydrochloride have been investigated. Such studies contribute to a deeper understanding of the molecular structure and potential pharmacological applications of these compounds (Bacsa et al., 2013).
Kinetic Studies
- Kinetic Analysis of Reactions : Kinetic studies involving reactions with compounds like (3-Fluorobenzyl)hydrazine dihydrochloride have been conducted. These studies are crucial for understanding the reaction mechanisms and for the development of analytical methods in various fields (Athanasiou-Malaki & Koupparis, 1989).
Antimicrobial and Anticancer Activity
- Synthesis of Oxadiazole Derivatives : The synthesis of 1,3,4-oxadiazole derivatives using (3-Fluorobenzyl)hydrazine dihydrochloride has been described. These compounds have shown promise as potential antibacterial and anticancer agents (Bhat et al., 2004).
Safety and Hazards
properties
IUPAC Name |
(3-fluorophenyl)methylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.2ClH/c8-7-3-1-2-6(4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOXKVIRUHMNPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000805-94-6 | |
Record name | [(3-fluorophenyl)methyl]hydrazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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